N-Benzyl-3-bromo-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-benzyl-3-bromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-12(8-5-9-13(14)16)15(18)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGZNDUFUURCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination via Propenylation (Adapted from LookChem )
This method avoids challenges in regioselectivity by leveraging a propenyl directing group:
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Starting Material : 2-Bromophenol.
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O-Methylation :
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React 2-bromophenol with methyl iodide (MeI) in the presence of K₂CO₃ to yield 2-bromo-1-methoxybenzene.
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Propenylation :
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Introduce a propenyl group at the 3-position via Friedel-Crafts alkylation using propenyl bromide and AlCl₃.
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Bromination :
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Brominate the propenylated intermediate at the activated position using Br₂ in acetic acid with FeCl₃ catalysis.
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Oxidation :
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Oxidize the propenyl group to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, yielding 3-bromo-2-methoxybenzoic acid .
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Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| O-Methylation | MeI, K₂CO₃, DMF, 80°C, 6 h | 85% |
| Bromination | Br₂, FeCl₃, AcOH, 45°C, 10 h | 72% |
| Oxidation | KMnO₄, H₂SO₄, H₂O, reflux, 4 h | 68% |
Radical Bromination of 2-Methoxybenzoic Acid (Adapted from WO2003022800A1 )
For substrates without directing groups, radical bromination offers an alternative:
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Starting Material : 2-Methoxybenzoic acid.
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Bromination :
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Use N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator in CCl₄ at reflux.
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Regioselectivity : Radical stability directs bromination to the 3-position.
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Key Data :
| Parameter | Value |
|---|---|
| NBS Equiv. | 1.2 |
| AIBN Loading | 0.1 eq |
| Temperature | 80°C |
| Yield | 65% |
Amide Formation: Coupling 3-Bromo-2-methoxybenzoic Acid with Benzylamine
Mixed Anhydride Method (Adapted from ACS J. Med. Chem. )
Activation of the carboxylic acid followed by benzylamine coupling:
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Activation :
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Treat 3-bromo-2-methoxybenzoic acid with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in dichloromethane (DCM) at 0–5°C.
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Coupling :
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Add benzylamine dropwise and stir at room temperature for 12 h.
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Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → RT |
| Yield | 88% |
| Purity (HPLC) | >98% |
Acyl Chloride Route (Adapted from Chem. Commun. )
Direct conversion to acyl chloride for faster reaction:
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Chlorination :
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React 3-bromo-2-methoxybenzoic acid with thionyl chloride (SOCl₂) at reflux for 3 h.
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Amidation :
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Add benzylamine and triethylamine (TEA) in tetrahydrofuran (THF) at 0°C.
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Key Data :
| Parameter | Value |
|---|---|
| SOCl₂ Equiv. | 2.0 |
| Reaction Time | 3 h |
| Yield | 82% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Propenylation Route | High regioselectivity | Multi-step synthesis; moderate yields |
| Radical Bromination | Simpler setup | Lower regioselectivity without directing groups |
| Mixed Anhydride | High purity | Requires strict temperature control |
| Acyl Chloride | Fast reaction | SOCl₂ handling requires caution |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-bromo-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include N-substituted benzamides or benzyl ethers.
Oxidation Products: Products may include benzaldehydes or benzoic acids.
Reduction Products: Reduced products may include benzyl alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Inhibitory Activity Against Enzymes
N-Benzyl-3-bromo-2-methoxybenzamide has been investigated for its potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, research indicates that benzamide derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial targets in Alzheimer's disease treatment. In particular, certain derivatives have shown promising IC50 values, indicating their potency as AChE inhibitors .
| Compound | IC50 (AChE) | IC50 (BACE1) |
|---|---|---|
| This compound | 2.49 μM | Not specified |
| Compound III | 1.57 μM | Strong against BACE1 |
| Compound IV | 0.08 nM | Strong against BACE1 |
Neuroprotective Effects
Additionally, compounds similar to this compound have been evaluated for neuroprotective effects in cellular models of neurodegeneration. These studies suggest that such compounds may help mitigate oxidative stress and improve neuronal survival rates under pathological conditions .
Synthetic Organic Chemistry
Synthesis of Complex Molecules
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, making it a valuable building block in organic synthesis.
Debenzylation Reactions
Research has demonstrated that N-benzyl derivatives can undergo debenzylation efficiently using reagents like N-bromosuccinimide (NBS). This reaction allows for the selective removal of the benzyl group under mild conditions, facilitating the synthesis of target compounds with high yields .
Case Studies and Research Findings
Case Study: Inhibition Studies
A study conducted by Du et al. focused on synthesizing various benzamide derivatives, including this compound, to evaluate their inhibitory effects on AChE and BACE1. The results highlighted the compound's potential as a lead structure for developing new therapeutic agents targeting Alzheimer's disease .
Case Study: Synthetic Methodology
Another significant study explored the use of this compound in developing a solid-supported phenylboronic acid-based catalyst for direct amidation reactions. The catalyst demonstrated enhanced efficiency in synthesizing amides from various substrates, showcasing the compound's utility in synthetic methodologies .
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromo-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and benzyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The bromo group in the target compound contrasts with methyl () or hydroxyl () substituents, offering distinct electronic and steric profiles. Bromo’s electron-withdrawing nature may deactivate the aromatic ring toward electrophilic substitution but enhance reactivity in cross-coupling reactions.
- Methoxy at the 2-position (target) vs. 3-position () alters regioselectivity in reactions.
- Benzyl vs. isoxazolyl () or hydroxy-tert-butyl () groups significantly impact lipophilicity and metabolic pathways.
- Functional Group Roles: The N,O-bidentate directing group in ’s compound enables metal-catalyzed C–H functionalization, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target’s benzyl and bromo groups likely increase logP compared to ’s polar trimethoxy derivative or ’s isoxazole-containing compound.
- Metabolic Stability : Heterocycles like isoxazole () resist oxidative metabolism better than benzyl groups, suggesting the target may have shorter in vivo half-lives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Benzyl-3-bromo-2-methoxybenzamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions using benzylamine and substituted benzoyl chlorides. For example, a Pd/C-catalyzed hydrogenation step can reduce intermediates (e.g., nitro groups) under mild conditions (MeOH, room temperature, 18 h) . Bromination at the 3-position may employ electrophilic aromatic substitution with Br₂/FeBr₃ or directed ortho-metallation. Optimization includes adjusting solvent polarity (e.g., CH₂Cl₂ for acylation) and temperature to minimize side products like over-bromination or hydrolysis. Pyridine is often used as an acid scavenger during amide bond formation .
Q. Which characterization techniques are critical for confirming the structure and purity of N-Benzyl-3-bromo-2-methoxybenzamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine’s deshielding effect at C3, methoxy group at C2) .
- Melting Point Analysis : Compare observed mp (e.g., 104–107°C for analogs) with literature to assess purity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₂BrNO₂) and isotopic patterns for bromine .
- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
Q. What safety protocols are recommended for handling N-Benzyl-3-bromo-2-methoxybenzamide?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential dust inhalation (S22 precaution) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of N-Benzyl-3-bromo-2-methoxybenzamide derivatives with enhanced bioactivity?
- Methodological Answer :
- Substitution Patterns : Replace the bromine atom with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects on receptor binding .
- Methoxy Group Optimization : Test substituents like ethoxy or hydroxyl groups to evaluate steric and hydrogen-bonding influences .
- Biological Assays : Use microbroth dilution (e.g., IC₅₀ determination) and in vitro cytotoxicity screens (e.g., brine shrimp lethality) to prioritize candidates .
Q. What computational tools are effective for predicting the reactivity and retrosynthesis of N-Benzyl-3-bromo-2-methoxybenzamide?
- Methodological Answer :
- Retrosynthesis Software : Tools like Pistachio and Reaxys propose feasible routes using known benzamide analogs (e.g., coupling benzylamine with 3-bromo-2-methoxybenzoic acid) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict bromine’s electrophilic reactivity and regioselectivity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to optimize substituents for target engagement .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for N-Benzyl-3-bromo-2-methoxybenzamide derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions) .
- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals .
- Crystallography : Obtain single-crystal X-ray structures (e.g., C14H19NO3 analogs) to confirm bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
